molecular formula C4H6N2O2 B1283271 5-Ethyl-1,3,4-oxadiazol-2-OL CAS No. 37463-36-8

5-Ethyl-1,3,4-oxadiazol-2-OL

Cat. No. B1283271
CAS RN: 37463-36-8
M. Wt: 114.1 g/mol
InChI Key: FOOOCOAXYKESPO-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazol-2-ol is a derivative of the 1,3,4-oxadiazole family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the ethyl group at the 5-position of the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 5-ethyl-1,3,4-oxadiazol-2-ol derivatives can be approached through various synthetic routes. One such method involves the cyclocondensation reactions between hydrazides and electrophilic orthoesters or carbon disulfide in a mild medium, as reported in the synthesis of biheterocyclic 5-[2-(trifluoromethylheteroaryl)-ethyl]-1,3,4-oxadiazoles derived from levulinic acid . This method yields good isolated product percentages ranging from 69-96%. Another approach for synthesizing 1,3,4-oxadiazole derivatives is the one-pot, four-component condensation reaction, which provides an efficient pathway to obtain 2,5-disubstituted 1,3,4-oxadiazole derivatives at ambient temperature without the need for a catalyst .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. The structural characterization of these compounds is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization coupled to tandem mass spectrometric (ESI MS/MS) data . X-ray diffraction studies have also been employed to confirm the structures of certain 1,3,4-oxadiazole derivatives, providing detailed insights into their molecular geometry and crystallography .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can lead to the formation of thiazoles, which can be further methylated to furnish additional compounds . These reactions demonstrate the versatility of 1,3,4-oxadiazole derivatives as intermediates for the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethyl-1,3,4-oxadiazol-2-ol derivatives are influenced by the substituents attached to the oxadiazole ring. The presence of an ethyl group and other substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the push-pull systems of these compounds, can also be altered through chemical modifications, which can lead to changes in their reactivity and potential applications . The specific properties of these derivatives are crucial for their application in medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles, similar to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been synthesized as building blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This synthesis involves a one-pot sequential N-acylation/dehydrative cyclization process, highlighting the versatility of such compounds in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Corrosion Inhibition

  • Derivatives of 1,3,4-oxadiazole, such as those related to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been investigated for their corrosion inhibition properties. Studies reveal their effectiveness in protecting mild steel in sulphuric acid, suggesting potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Antibacterial Properties

  • N-Substituted derivatives of 1,3,4-oxadiazol compounds show moderate to significant antibacterial activity, indicating the potential use of 5-Ethyl-1,3,4-oxadiazol-2-OL in developing new antibacterial agents (Khalid et al., 2016).
  • Synthesized 1,3,4-oxadiazoles, similar in structure to 5-Ethyl-1,3,4-oxadiazol-2-OL, have demonstrated remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Fungicidal Activity

  • Certain 1,3,4-oxadiazole derivatives, related to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been evaluated for their fungicidal activity against diseases like rice sheath blight, demonstrating their potential in agricultural applications (Chen, Li, & Han, 2000).

Safety And Hazards

While the specific safety and hazards of “5-Ethyl-1,3,4-oxadiazol-2-OL” are not well-documented, it is known that these compounds can be highly cytotoxic to normal human cells . Therefore, caution should be exercised when handling these compounds.

Future Directions

The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

properties

IUPAC Name

5-ethyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOOCOAXYKESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559442
Record name 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3,4-oxadiazol-2-OL

CAS RN

37463-36-8
Record name 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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